molecular formula C16H16BrNO B2383380 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone CAS No. 58154-00-0

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone

Cat. No.: B2383380
CAS No.: 58154-00-0
M. Wt: 318.214
InChI Key: YOTBXRASDQGMCM-UHFFFAOYSA-N
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Description

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone is an organic compound that features a bromine-substituted aniline group and a methylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone typically involves the reaction of 4-bromoaniline with 4-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with molecular targets, such as enzymes or receptors. The bromine and methylphenyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The specific pathways involved can vary depending on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylaniline: This compound shares the bromine-substituted aniline group but lacks the propanone backbone.

    4-Methylphenyl 4-(4-bromoanilino)-4-oxobutanoate: Similar in structure but with a different functional group arrangement.

Uniqueness

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.

Properties

IUPAC Name

3-(4-bromoanilino)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12-2-4-13(5-3-12)16(19)10-11-18-15-8-6-14(17)7-9-15/h2-9,18H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTBXRASDQGMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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